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Histidine, 3-methyl-, methyl ester (ACI)

Cat. No.: B13537892
M. Wt: 183.21 g/mol
InChI Key: KSVGMEHIGJQRQB-UHFFFAOYSA-N
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Description

Significance of Methylated Amino Acid Derivatives in Biological Systems

Methylation, the addition of a methyl group to a substrate, is a fundamental biological process. When applied to amino acids, either as free molecules or as residues within proteins, methylation significantly alters their chemical properties and biological functions. amerigoscientific.com This modification is a type of post-translational modification (PTM) that can influence protein activity, signaling pathways, and gene expression. nih.gov

The significance of methylated amino acid derivatives can be summarized in several key areas:

Regulation of Protein Function: Methylation of amino acid residues like lysine (B10760008) and arginine is crucial for modulating protein function. For instance, the methylation of histone proteins is a well-established epigenetic mechanism that regulates gene expression by altering chromatin structure. amerigoscientific.com

Cellular Signaling: Simple modifications such as methylation play critical roles in cellular signaling and regulation, acting as molecular switches to control various cellular processes. amerigoscientific.com S-adenosylmethionine (SAM) is a key derivative of methionine that serves as the primary methyl group donor in numerous biological methylation reactions. amerigoscientific.com

Metabolic Stability and Bioavailability: In pharmacology and peptide-based drug development, N-methylation of amino acids can enhance the metabolic stability of peptides against enzymatic degradation by proteases. researchgate.netingentaconnect.com This modification can also improve crucial pharmacokinetic properties such as lipophilicity and oral bioavailability. researchgate.netresearchgate.netrsc.org

Biomarkers of Physiological Processes: Some methylated amino acids that are released during protein turnover are not reincorporated into new proteins. Their excretion can serve as a valuable biomarker for specific metabolic activities. A primary example is 3-methylhistidine, which is used to indicate the rate of muscle protein breakdown. wikipedia.orgrupahealth.com

Methylation is catalyzed by a specific class of enzymes known as methyltransferases, which transfer a methyl group from a donor molecule, most commonly SAM. nih.gov The stability of these modifications varies; N-methylation of basic amino acids like histidine, lysine, and arginine results in very stable derivatives. taylorfrancis.com

Overview of Histidine Metabolism and its Methylated Analogs

Histidine is an essential amino acid in humans, meaning it must be obtained from the diet. researchgate.net It serves as a building block for proteins and plays a direct role in enzymatic catalysis, often as part of the "catalytic triad" in enzymes like serine proteases. researchgate.netnews-medical.net The body metabolizes histidine through several distinct pathways. mdpi.com

The primary catabolic pathway for excess histidine occurs in the liver and skin, initiated by the enzyme histidase, which converts histidine to urocanic acid. researchgate.netmdpi.com The pathway continues in the liver, eventually yielding glutamate, which can enter central energy metabolism. news-medical.net Another critical metabolic route is the decarboxylation of histidine to form histamine, a potent mediator of immune responses, inflammation, and gastric acid secretion, and also a neurotransmitter. researchgate.netnews-medical.net

Within this metabolic landscape, methylated histidine analogs represent a specialized branch. The methylation of histidine residues occurs post-translationally on proteins. The two main methylated forms are 1-methylhistidine and 3-methylhistidine.

3-Methylhistidine (3-MH): This compound is formed by the methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle. wikipedia.org During the natural process of muscle protein turnover, these proteins are broken down, releasing free 3-MH. rupahealth.com Because 3-MH is not reused for protein synthesis or further metabolized, it is excreted in the urine. wikipedia.org Consequently, urinary levels of 3-MH are widely used as a reliable index of myofibrillar protein degradation. wikipedia.orgresearchgate.net

1-Methylhistidine (1-MH): This isomer is primarily derived from the dietary intake of anserine, a dipeptide (beta-alanyl-1-methylhistidine) found in high concentrations in the meat of certain animals, particularly poultry. rupahealth.comnih.gov Therefore, 1-MH in urine is more indicative of recent meat consumption than endogenous muscle breakdown. nih.gov

The compound Histidine, 3-methyl-, methyl ester (ACI) is the synthetic methyl ester of 3-MH. This esterification makes the molecule more suitable for certain laboratory applications, such as chemical synthesis or as a standard in analytical chemistry, by modifying its solubility and reactivity. evitachem.com

Table 1. Key Histidine Analogs and Their Biochemical Significance
CompoundPrimary OriginBiochemical Significance
HistidineDietary (Essential Amino Acid)Protein synthesis, enzyme active sites, precursor to histamine. researchgate.net
1-MethylhistidineDietary (from Anserine)Biomarker for red meat consumption. rupahealth.com
3-MethylhistidineEndogenous (Actin/Myosin Breakdown)Biomarker for skeletal muscle protein catabolism. wikipedia.orgrupahealth.com

Historical Perspective of ACI Identification and Early Research Paradigms

The study of Histidine, 3-methyl-, methyl ester (ACI) is intrinsically linked to the discovery and investigation of its parent compound, 3-methylhistidine. Research into methylated amino acids began to gain traction in the mid-20th century as analytical techniques improved, allowing for the identification of modified amino acids in proteins.

The identification of 3-methylhistidine as a constituent of muscle proteins, specifically actin and myosin, was a key discovery. Early research paradigms focused on understanding its origin and metabolic fate. Scientists established that 3-methylhistidine was formed through the post-translational methylation of specific histidine residues within these proteins and was subsequently released during protein degradation.

This led to the pivotal hypothesis that the urinary excretion of 3-methylhistidine could serve as a quantitative measure of muscle protein breakdown. This concept was extensively validated in subsequent decades, establishing 3-methylhistidine as a crucial biomarker in clinical nutrition and metabolic research. wikipedia.orgnih.gov Early studies focused on quantifying its excretion in various physiological and pathological states, such as fasting, trauma, and chronic diseases, to understand their impact on muscle catabolism.

The synthesis of derivatives like Histidine, 3-methyl-, methyl ester (ACI) became relevant as research intensified. Such derivatives were, and continue to be, essential tools for:

Analytical Standards: Serving as reference compounds for the accurate quantification of endogenous 3-methylhistidine in complex biological samples like urine and plasma.

Enzymatic Studies: Used as substrates or inhibitors to investigate the enzymes involved in histidine metabolism and methylation. vulcanchem.com

Chemical Synthesis: Employed as building blocks in the synthesis of more complex peptides and molecules for research purposes. nih.gov

The historical progression of research thus moved from the initial discovery of the natural compound (3-methylhistidine) to the development of synthetic tools (like its methyl ester) to facilitate more detailed and controlled biochemical investigation.

Methodological Advancements Facilitating ACI Research

The study of Histidine, 3-methyl-, methyl ester and its related methylated amino acids has been heavily reliant on the evolution of sophisticated analytical techniques capable of detecting and quantifying these molecules with high sensitivity and specificity.

Early methods often involved ion-exchange chromatography, but modern research employs a range of more advanced technologies:

High-Performance Liquid Chromatography (HPLC): HPLC has been a cornerstone for the separation and quantification of amino acids and their derivatives from biological fluids. A 1986 study detailed an HPLC method for the determination of histidine, 1-methylhistidine, and 3-methylhistidine in biological samples, applying it to evaluate muscle protein breakdown in patients. nih.gov

Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying methylated amino acids. nih.govcreative-proteomics.com Mass spectrometry provides high sensitivity and can confirm the identity of a compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov This technique has been used to quantify the distribution of 1- and 3-methylhistidine in various tissues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based metabolic profiling allows for the identification and quantification of multiple metabolites in a sample simultaneously. It has been successfully used to identify 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity in rat models. researchgate.net

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. A CE method was developed for the rapid determination of 1-methylhistidine and 3-methylhistidine in untreated urine samples, demonstrating its utility in clinical analysis. nih.gov

These methodological advancements have enabled researchers to move from simple detection to detailed quantitative analysis, kinetic studies of enzymes, and large-scale metabolomic profiling, providing deeper insights into the roles of methylated amino acids in health and disease. creative-proteomics.comnih.gov

Table 2. Methodological Advancements in the Analysis of Methylated Histidine Derivatives
MethodologyPrincipleApplication in Methylhistidine Research
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase.Quantification of 1-MH and 3-MH in urine and plasma for clinical studies. nih.gov
Mass Spectrometry (MS)Separation of ions based on their mass-to-charge ratio.High-sensitivity identification and quantification; used to determine tissue distribution. researchgate.netcreative-proteomics.com
Nuclear Magnetic Resonance (NMR)Exploits the magnetic properties of atomic nuclei.Metabolic profiling and identification of biomarkers in toxicity studies. researchgate.net
Capillary Electrophoresis (CE)Separation of analytes based on their size-to-charge ratio in an electric field.Rapid analysis of 1-MH and 3-MH in untreated urine samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B13537892 Histidine, 3-methyl-, methyl ester (ACI)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGMEHIGJQRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of Aci

Precursor Identification and Metabolic Routes to ACI Formation

The formation of 3-methylhistidine is not a standalone biosynthetic pathway but rather a post-translational modification. wikipedia.orgtaylorandfrancis.com The direct precursor is a specific histidine residue located within the polypeptide chains of actin and myosin proteins. researchgate.netnih.gov This process occurs after the protein has been synthesized, meaning that free histidine is not methylated and then incorporated into proteins; instead, the methylation event targets histidine that is already part of the protein structure. nih.gov

The metabolic route involves the transfer of a methyl group from a donor molecule to the nitrogen atom at the 3-position (Nτ or pi) of the imidazole (B134444) ring of a histidine residue. researchgate.netnih.gov The primary methyl donor for this reaction is S-adenosylmethionine (SAM). researchgate.net Once the actin or myosin proteins are degraded through normal cellular protein turnover, 3-methylhistidine is released as a free amino acid. taylorandfrancis.comnih.gov Because there is no transfer RNA (tRNA) that recognizes 3-methylhistidine, it cannot be reincorporated into new proteins and is subsequently excreted from the body, primarily in the urine. nih.govnih.gov This quantitative excretion is the basis for its use as a biomarker for myofibrillar protein breakdown. wikipedia.orgnih.gov

Role of Specific Methyltransferases in ACI Synthesis

For decades, the specific enzyme responsible for methylating histidine in actin was unknown. Recent research has definitively identified SET domain containing 3 (SETD3) as the actin-specific histidine N-methyltransferase. mdpi.combiorxiv.org SETD3 catalyzes the transfer of a methyl group from SAM to the Nτ atom of the histidine 73 (His73) residue in β-actin. mdpi.comnih.gov

SETD3 is a member of the large SET-domain-containing family of methyltransferases, which are more commonly known to methylate lysine (B10760008) and arginine residues on histone and non-histone proteins. biorxiv.orgnih.gov However, SETD3 possesses unique structural features that confer its specificity for histidine. nih.gov The enzyme's active site forms an electrostatically bipartite groove that recognizes and binds to the specific amino acid sequence surrounding His73 on the β-actin protein. nih.gov This precise recognition ensures that methylation occurs at the correct position on the correct substrate. nih.gov

Substrate Specificity and Kinetic Parameters of ACI-Synthesizing Enzymes

The substrate specificity of SETD3 is highly refined. Its primary and most well-characterized substrate is the His73 residue of β-actin. biorxiv.orgnih.gov The enzyme recognizes a specific conformation of the actin peptide, particularly a bend-like motif around the target histidine, which is crucial for efficient binding and catalysis. nih.gov Studies have shown that reduced flexibility in the actin peptide backbone can hinder the formation of optimal interactions with SETD3, thereby decreasing methylation efficiency. nih.gov While histidine is its main target, some research suggests SETD3 may have a broader substrate scope, including the ability to slowly methylate methionine and lysine when they are substituted at the same position in the actin peptide. biorxiv.orgnih.gov

The kinetic properties of SETD3 have been characterized, revealing it to be a highly efficient enzyme with a high affinity for its substrates, actin and SAM. It exhibits slow catalytic activity, which is typical for many protein methyltransferases. mdpi.com

Table 1: Kinetic Parameters of Human SETD3
SubstrateParameterValueReference
β-actinKM~0.8 µM mdpi.com
S-adenosyl-L-methionine (SAM)KM~0.1 µM mdpi.com
β-actinkcat~0.7 min-1 mdpi.com
β-actin peptide (His73)Kd0.17 µM nih.gov
β-actin peptide (Met73)apparent kcat/Km~0.12 h-1 µM-1 nih.gov

Genetic and Transcriptional Regulation of ACI Biosynthetic Enzymes

The regulation of 3-methylhistidine synthesis is directly tied to the genetic and transcriptional control of the SETD3 enzyme. The SETD3 gene is expressed in various tissues, with particularly high levels found in muscle. mdpi.comnih.gov This tissue-specific expression aligns with the abundance of its substrate, actin, in muscle cells.

Transcriptional regulation of SETD3 is involved in key cellular processes. For instance, SETD3 plays a significant role in muscle cell differentiation. nih.gov Overexpression of SETD3 activates the transcription of muscle-specific genes like myogenin and muscle creatine (B1669601) kinase, thereby promoting differentiation. Conversely, knocking down SETD3 expression impedes this process. nih.gov This suggests that the regulation of SETD3 transcription is a critical step in myogenesis.

Furthermore, SETD3 expression is implicated in various pathological conditions, including cancer. In hepatocellular carcinoma, SETD3 levels are often elevated. nih.gov Mechanistic studies show that SETD3 can bind to the promoter region of genes like PLK1 (Polo-like kinase 1), a critical cell cycle regulator, and activate its transcription, thereby promoting tumor growth. nih.gov In different types of breast cancer, the expression level of SETD3 can correlate with either better or poorer clinical outcomes, indicating a cell-specific regulatory role. wikipedia.org These findings highlight that the transcriptional control of SETD3 is complex and context-dependent, influencing not only normal physiological processes but also disease progression.

Post-Translational Modifications Affecting ACI Production

The production of 3-methylhistidine is a post-translational modification (PTM) itself, and the enzyme responsible, SETD3, may also be subject to PTMs that regulate its activity, stability, or localization. cytoskeleton.comnih.gov While the field of protein methylation is well-established for lysine and arginine, the study of histidine methylation and its regulation is more recent. nih.govresearchgate.net

Actin itself undergoes numerous PTMs, including acetylation, phosphorylation, and ubiquitination, which can affect its structure and function. cytoskeleton.comnih.govresearchgate.net It is plausible that these modifications on actin, particularly in the vicinity of the His73 residue, could influence the binding or catalytic activity of SETD3. For example, a modification on a nearby amino acid could sterically hinder SETD3 access or alter the local conformation that the enzyme recognizes. nih.gov This interplay between different PTMs represents a potential layer of regulation for 3-methylhistidine production. However, specific PTMs on SETD3 that directly modulate its function are not yet extensively documented in the available literature.

Isotopic Labeling Strategies for Tracing ACI Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. In the context of 3-methylhistidine, stable isotope tracers are employed to study the dynamics of muscle protein breakdown. nih.govutmb.edu Since 3-methylhistidine is formed from the methylation of histidine within muscle proteins, its rate of appearance can be used to quantify the rate of muscle proteolysis. nih.gov

A common strategy involves the oral administration of an isotopically labeled version of 3-methylhistidine, such as deuterium-labeled (D3)-3-methylhistidine. nih.gov This labeled tracer enters the body's free 3-methylhistidine pool. As endogenous, unlabeled 3-methylhistidine is released from muscle protein breakdown, it dilutes the labeled tracer. nih.gov By measuring the rate of this dilution, or the decay of the isotope enrichment in plasma or urine samples over time, researchers can calculate the rate of whole-body myofibrillar protein breakdown. nih.govnih.gov This method is advantageous because it is non-invasive and provides a dynamic measure of protein catabolism. utmb.edu

Metabolic Fates and Catabolism of Aci

Enzymatic Hydrolysis and Demethylation Pathways of ACI

The initial and pivotal step in the catabolism of ACI is the cleavage of its ester bond.

Specific enzymes responsible for the hydrolysis of ACI have not been extensively characterized in the scientific literature. However, it is widely understood that non-specific esterases, which are abundant in plasma and various tissues, would catalyze the hydrolysis of the methyl ester bond of ACI. This reaction would yield 3-methylhistidine and methanol (B129727).

Following this initial hydrolysis, the metabolism of the resultant 3-methylhistidine does not appear to involve demethylation. Studies have shown that 3-methylhistidine is not oxidized in the human body. nih.gov This indicates a lack of enzymatic pathways for the demethylation of this compound.

The primary products of the initial enzymatic action on ACI are 3-methylhistidine and methanol. The methanol is expected to enter the one-carbon metabolism pathway. The metabolic fate of 3-methylhistidine, however, is well-documented.

Once liberated from muscle proteins like actin and myosin during their natural turnover, 3-methylhistidine is not reutilized for protein synthesis nor is it further catabolized for energy. nih.govwikipedia.org Instead, it is released into the bloodstream and subsequently excreted from the body. smpdb.ca The majority of 3-methylhistidine is excreted unchanged in the urine. nih.gov A smaller fraction undergoes N-acetylation in the liver before being excreted. nih.govnih.gov

A study in humans using intravenously administered radiolabeled 3-methylhistidine demonstrated that approximately 95.5% of the excreted compound was in its original form, while the remaining 4.5% was N-acetyl-3-methylhistidine. nih.gov This quantitative excretion makes urinary 3-methylhistidine a reliable index of the rate of muscle protein breakdown. nih.govnih.govnih.gov

CatabolitePercentage of Excreted DoseMetabolic Destination
3-methylhistidine~95.5%Quantitative excretion in urine nih.gov
N-acetyl-3-methylhistidine~4.5%Excretion in urine nih.gov

Subcellular Localization of ACI Metabolic Processes

The metabolic processing of ACI and its primary catabolite, 3-methylhistidine, occurs across different subcellular and tissue locations.

Initial Hydrolysis: The enzymatic hydrolysis of ACI into 3-methylhistidine and methanol is likely to occur in the plasma or the cytoplasm of cells, where esterase activity is prevalent.

Formation of 3-methylhistidine: It is crucial to note that 3-methylhistidine itself is formed post-translationally. The methylation of specific histidine residues occurs on the nascent polypeptide chains of actin and myosin within the myocytes (muscle cells). wikipedia.orgresearchgate.net

Release: Following the proteolysis of actin and myosin in the muscle cells, free 3-methylhistidine is released into the cytoplasm and then transported into the bloodstream. smpdb.ca

N-acetylation: The minor metabolic pathway of N-acetylation is presumed to take place in the liver.

Excretion: The final step of excretion occurs via the kidneys, where 3-methylhistidine and its N-acetylated form are cleared from the blood and eliminated in the urine. smpdb.cataylorfrancis.com

Regulation of ACI Degradation and Turnover

The degradation of ACI is directly dependent on the turnover rate of myofibrillar proteins. Therefore, the regulation of ACI catabolism is governed by the complex signaling pathways that control muscle protein synthesis and breakdown. Factors that influence muscle protein turnover will consequently affect the levels of circulating and excreted 3-methylhistidine.

Increased muscle protein catabolism, and thus increased 3-methylhistidine release, is observed in various physiological and pathological states, including:

Skeletal Trauma and Sepsis: These conditions lead to a significant increase in muscle protein breakdown. nih.gov

Strenuous Exercise: Can lead to a temporary increase in muscle protein turnover. healthmatters.io

Fasting and Malnutrition: In the absence of adequate dietary intake, the body breaks down muscle protein to supply amino acids for essential processes. nih.govhealthmatters.io

Certain Diseases: Conditions such as Duchenne muscular dystrophy, motor neurone disease, and thyrotoxic myopathy are associated with elevated 3-methylhistidine excretion. nih.gov

Conversely, conditions that promote muscle protein synthesis or decrease breakdown will lead to lower levels of 3-methylhistidine.

ConditionEffect on 3-methylhistidine Levels
Sepsis and TraumaIncreased nih.gov
Strenuous ExerciseIncreased healthmatters.io
FastingIncreased healthmatters.io
Muscular DystrophiesIncreased nih.gov
Hypothyroid MyopathyDecreased nih.gov

Flux Analysis of ACI Through Metabolic Pathways

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. wikipedia.org However, there is a lack of studies in the scientific literature that have specifically applied metabolic flux analysis to "Histidine, 3-methyl-, methyl ester (ACI)". Research has predominantly focused on the quantification of 3-methylhistidine as a biomarker for muscle protein breakdown rather than the dynamic flow of ACI through metabolic pathways. Such an analysis would be complex, requiring isotopic labeling of the methyl ester itself and tracing its hydrolysis and the subsequent fate of the resulting 3-methylhistidine. While compartmental models of 3-methylhistidine metabolism in humans have been developed, a detailed flux analysis for ACI is not currently available. heartlandassays.com

Biological Roles and Mechanistic Investigations of Aci in Model Systems

ACI as a Biomarker for Protein Turnover Research in Non-Human Models

The primary and most well-documented role of ACI, specifically its core 3-MH structure, in non-human models is as a quantitative indicator of skeletal muscle protein breakdown. nih.gov Its rate of excretion provides a reliable index of myofibrillar protein catabolism in various animal models, including rats. nih.govnih.gov

In vitro cell culture systems have been instrumental in directly correlating ACI levels with the process of protein degradation at a cellular level.

Myofibrillar Protein Degradation in Myotubes : Research utilizing cultured C2C12 myotubes, a mouse muscle cell line, has demonstrated a direct method to measure myofibrillar protein degradation. By pulse-labeling cellular proteins with radioactive methionine, which provides the methyl group for 3-MH formation, scientists can measure the rate of labeled 3-MH accumulation in the culture medium. nih.gov This technique revealed myofibrillar degradation rates of 38% to 42% per day in this model system. nih.gov

Actin Degradation in Non-Muscle Cells : The applicability of this method has been extended to non-muscle cell lines, such as 3T3 fibroblasts. These cells contain actin as a component of their cytoskeleton. Studies have successfully detected the release of 3-MH into the medium from these cells, indicating that the methodology can be a valuable tool for investigating the signaling mechanisms that regulate actin degradation in a wide variety of cell types. nih.gov

Isotopic Tracer Methods : Advanced techniques employ stable isotope tracers to simultaneously quantify muscle protein synthesis and breakdown. In these in vitro models, a labeled version of methionine, such as [methyl-D3]-13C-methionine, is introduced. researchgate.net This molecule serves as a donor of the labeled methyl group to histidine residues in proteins. The subsequent release and accumulation of the labeled 3-MH provide a precise measure of the rate of muscle protein breakdown. researchgate.net

ACI has been extensively used in a variety of animal models to non-invasively monitor changes in muscle metabolism under different physiological and pathological conditions.

Drug-Induced Myotoxicity : In Sprague-Dawley rats, ACI has been identified as a sensitive biomarker for drug-induced skeletal muscle toxicity. Administration of the drug cerivastatin (B1668405) led to a dose- and time-dependent increase in both serum and urinary levels of 3-MH, correlating with the development of myotoxicity. rupahealth.comresearchgate.net

Aging : Studies in non-domesticated animals, such as the endangered hog deer (Axis porcinus), have shown a positive correlation between blood ACI levels and age in males. mdpi.com This suggests an age-related increase in the rate of muscle protein degradation, demonstrating the biomarker's utility in wildlife physiology research. mdpi.com

Nutritional Status : The response of muscle metabolism to nutritional changes has been tracked using ACI. In growing rats, for instance, dietary protein or energy restriction leads to a discernible decrease in urinary ACI output, reflecting a reduction in muscle protein breakdown. nih.gov

Metabolic Modeling : Sophisticated compartmental models have been developed in species like cattle, dogs, sheep, and swine to understand the complex dynamics of ACI metabolism. nih.gov These models, which utilize stable isotope infusion, allow for the calculation of de novo ACI production. They can also account for species-specific metabolic pathways, such as the retention of 3-MH as the dipeptide balenine (B107396) in the muscle of sheep and swine. nih.gov

Table 1: Application of ACI as a Biomarker in Various Animal Models

Animal Model Physiological State Investigated Key Findings Reference(s)
Sprague-Dawley Rat Drug-Induced Muscle Toxicity (Cerivastatin) Increased serum and urinary ACI levels correlated with myotoxicity. rupahealth.comresearchgate.net
Hog Deer (Axis porcinus) Aging Blood ACI levels were positively correlated with age in males. mdpi.com
Growing Rat Protein/Energy Restriction Urinary ACI output decreased with nutritional restriction. nih.gov
Cattle, Dog, Sheep, Swine Whole-Body Metabolism Compartmental models defined de novo ACI production and species-specific metabolic differences. nih.gov
Rat, Human Sepsis and Trauma Increased urinary ACI excretion indicated elevated muscle protein catabolism. nih.gov

Involvement of ACI in Cellular Signaling Pathways

While traditionally viewed as an inert byproduct of protein catabolism, recent research has uncovered a more active role for ACI in cellular signaling, particularly in the context of diet-microbiota interactions.

Emerging evidence from studies in apolipoprotein E-deficient mice suggests that ACI can function as a signaling molecule. A key study identified a specific intracellular target for ACI derived from the gut microbiota.

Hepatocyte Nuclear Factor 1A (HNF1A) : In a mouse model fed a high chicken protein diet, microbiota-derived 3-MH was found to be a key effector molecule. nih.gov This study demonstrated that 3-MH does not appear to act on a cell-surface receptor but rather has an intracellular target: the transcription factor Hepatocyte Nuclear Factor 1A (HNF1A). nih.gov

The interaction of ACI with its intracellular target initiates a signaling cascade that results in specific changes in gene expression and protein activity, leading to significant physiological outcomes.

Upregulation of NPC1L1 Gene : The primary downstream effect of ACI's interaction with HNF1A is the enhanced binding of this transcription factor to the promoter region of the NPC1L1 gene. nih.gov NPC1L1 stands for NPC1-like intracellular cholesterol transporter 1.

Increased Cholesterol Absorption : This increased promoter binding leads to the upregulation of NPC1L1 gene expression. The resulting increase in the synthesis of the NPC1L1 protein, a critical intestinal cholesterol transporter, enhances the absorption of cholesterol from the intestine. nih.gov This mechanism was shown to promote the formation of atherosclerotic plaques in the mouse model. In vitro experiments using Caco-2 cells confirmed that challenging the cells with 3-MH led to an increased nuclear localization of HNF1A and that silencing HNF1A expression prevented the observed effects. nih.gov

Table 2: Summary of ACI's Identified Cellular Signaling Pathway

Component Description Reference
Signaling Molecule Histidine, 3-methyl-, methyl ester (as 3-MH) nih.gov
Source Gut Microbiota (in response to high chicken protein diet) nih.gov
Intracellular Target Hepatocyte Nuclear Factor 1A (HNF1A) nih.gov
Mechanism Facilitates binding of HNF1A to the gene promoter nih.gov
Downstream Gene NPC1-like intracellular cholesterol transporter 1 (NPC1L1) nih.gov
Effect on Protein Increased expression of the NPC1L1 cholesterol transporter nih.gov
Physiological Outcome Enhanced intestinal cholesterol absorption nih.gov

Role of ACI in Oxidative Stress Response Mechanisms

The direct functional involvement of ACI in cellular mechanisms of oxidative stress response is not well-established in the current scientific literature. Unlike its parent amino acid, histidine, and related compounds like carnosine, which possess known antioxidant properties, ACI is primarily characterized as a stable and metabolically inert marker of protein degradation. rupahealth.comsmpdb.ca

However, ACI levels may be elevated in pathological conditions that are associated with significant oxidative stress. For example, some research has suggested that elevated levels of methylhistidines could reflect increased muscle protein turnover resulting from seizure-related muscle activity or oxidative stress. researchgate.net In such cases, ACI serves as an indicator of a state that involves oxidative stress, rather than being an active participant in the response pathways. There is currently no clear evidence to suggest that ACI directly scavenges reactive oxygen species, modulates the activity of antioxidant enzymes, or plays a direct role in redox signaling pathways. Further investigation is required to determine if any such role exists.

3-Methylhistidine's Participation in Nitrogen Balance and Amino Acid Homeostasis

Nitrogen balance is the metabolic equilibrium between nitrogen intake (primarily from dietary protein) and nitrogen loss (mainly through urine). youtube.com It serves as a fundamental measure of whether the body is in an anabolic (protein-building) or catabolic (protein-breakdown) state. Research demonstrates a significant inverse correlation between the urinary 3-MH to creatinine (B1669602) ratio and nitrogen balance. nih.gov A state of negative nitrogen balance, where nitrogen loss exceeds intake, is often accompanied by elevated 3-MH excretion, signaling increased muscle breakdown.

Clinical studies in non-human models and specific human populations illustrate this relationship:

In children experiencing trauma or severe infection, an initial negative nitrogen balance was correlated with high urinary excretion of 3-MH. nih.gov With adequate nutritional support, the nitrogen balance became positive, and concurrently, the excretion of 3-MH dropped, indicating a reduction in muscle catabolism. nih.gov

Studies on premature infants showed that during periods of stress or insufficient nutrient intake, the ratio of 3-MH to creatinine in urine increased, which was associated with a negative nitrogen balance. nih.gov

Conversely, providing a higher protein intake to endurance-trained individuals was shown to help maintain the pool of free amino acids in the plasma and was associated with lower plasma 3-MH levels, suggesting a reduction in myofibrillar protein breakdown. nih.gov

Therefore, the measurement of 3-MH provides critical insight into the catabolic side of amino acid homeostasis, reflecting the rate at which structural proteins from the body's largest amino acid reservoir—skeletal muscle—are being degraded. Low levels of 3-MH may indicate conditions such as diminished muscle mass, muscle wasting, or insufficient dietary protein intake. rupahealth.comhealthmatters.io

Table 1: Correlation between 3-Methylhistidine (3-MH) Excretion and Nitrogen Balance in Different Conditions
Study PopulationConditionNitrogen Balance StatusObserved 3-MH Excretion/LevelsReference
ChildrenTrauma / Grave InfectionNegativeIncreased nih.gov
ChildrenNutritional RecoveryPositiveDecreased nih.gov
Premature InfantsStressed / Inadequate IntakeNegativeIncreased (3-MH/Creatinine Ratio) nih.gov
Endurance AthletesHigher Protein IntakeImprovedLower (Plasma 3-MH) nih.gov

Advanced Analytical Methodologies for Aci Research

Chromatographic Techniques for ACI Separation and Quantification

Chromatography is a cornerstone for the analysis of ACI and related compounds, providing the necessary separation from interfering substances in biological samples like plasma and urine.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 3-methylhistidine, the precursor to ACI. Methods often involve pre-column derivatization to attach a fluorescent tag to the molecule, allowing for highly sensitive detection. nih.gov For instance, derivatization with o-phthalaldehyde-mercaptoethanol enables detection limits of less than 1 picomole. nih.gov

Alternatively, HPLC can be directly coupled with mass spectrometry (LC-MS), which provides superior specificity and is discussed in a later section. A specific HPLC method has been developed for the separation of histidine and its methyl ester derivatives using a positively charged, anion-exchange BIST™ B+ column. sielc.com This method utilizes a multi-charged negative buffer (sulfuric acid) to link the positively charged analyte to the column surface, with a primarily organic mobile phase to minimize solvation. sielc.com

AnalyteColumnMobile Phase/BufferDetectorKey FindingReference
3-MethylhistidineResolve C18 (5 µm)Multi-step gradientFluorescence (with pre-column derivatization)Detection limit of <1 pmol per injection. nih.gov
Histidine Methyl EsterBIST B+ (5 µm)Gradient MeCN (80-50%) with 0.2% H2SO4UV (220 nm)Successful separation of histidine and its ester derivatives. sielc.com
1- and 3-MethylhistidineNot specifiedNot specifiedTandem Mass SpectrometrySensitive and accurate quantification in bovine plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for ACI Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for amino acid analysis but requires that the analytes be chemically modified to become volatile. This process, known as derivatization, is essential for compounds like 3-methylhistidine. sigmaaldrich.com The formation of ACI (the methyl ester of 3-methylhistidine) is one such derivatization strategy that increases volatility. nih.govresearchgate.net

Other common derivatization approaches include silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnist.gov These derivatives are thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.com GC-MS methods have been successfully applied to measure stable isotopes of 3-methylhistidine in biological fluids to study its kinetics in vivo. heartlandassays.comnih.gov

Derivatization MethodReagentPurposeReference
EsterificationAcidic Methanol (B129727) / Acetyl chloride-methanolConverts carboxylic acid group to methyl ester (ACI), increasing volatility. nih.govresearchgate.netd-nb.info
SilylationMTBSTFAForms TBDMS derivatives, which are volatile and thermally stable. sigmaaldrich.comnist.gov
Acylation/EsterificationPropyl chloroformateAllows for direct derivatization in biological samples without protein precipitation. researchgate.net

Capillary Electrophoresis (CE) Applications in ACI Analysis

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC and GC. CE methods have been developed for the simultaneous quantification of histidine, 1-methylhistidine, and 3-methylhistidine in plasma and urine. nih.gov These methods are often rapid, with separation achieved in under 12 minutes, and can be performed on untreated urine samples. nih.govnih.gov Detection is typically accomplished using a UV detector. nih.govnih.gov The separation in CE is based on the electrophoretic mobility of the analytes in a specific run buffer, and the pH of this buffer is a critical parameter for optimizing the separation of isomers like 1- and 3-methylhistidine. nih.gov

Analyte(s)MatrixRun BufferDetectionAnalysis TimeReference
Histidine, 1-MH, 3-MHPlasma, Urine60 mmol/L Tris-phosphate (pH 2.2)UV< 12 min nih.gov
3-Methylhistidine (PTH derivative)Not specifiedNot specifiedUVNot specified nih.gov
1-MH, 3-MHUrine (untreated)Acidic and alkaline media evaluatedUV~12 min nih.gov

Mass Spectrometry-Based Approaches for ACI Detection and Structural Elucidation in Complex Biological Matrices

Tandem Mass Spectrometry (MS/MS) for ACI Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying 3-methylhistidine. bevital.nonih.gov In this technique, the parent molecule is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in a second mass spectrometer. This process, known as selected reaction monitoring (SRM), is highly specific.

For 3-methylhistidine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 170.1. Upon fragmentation, it produces a characteristic product ion at m/z 124.1. nih.govresearchgate.net This specific transition (170.1 → 124.1) is monitored for quantification. This fragmentation pattern is distinct from its isomer, 1-methylhistidine, which fragments to a product ion at m/z 126.1, allowing the two to be distinguished and measured separately. nih.govresearchgate.net The fragmentation behavior can be influenced by the collision energy used in the mass spectrometer. mdpi.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)TechniqueReference
3-Methylhistidine170.1124.1UPLC-MS/MS nih.govresearchgate.net
1-Methylhistidine170.1126.1UPLC-MS/MS nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is crucial for confirming the elemental composition of an unknown compound or for distinguishing between compounds with the same nominal mass but different elemental formulas.

For ACI (C₈H₁₃N₃O₂), the theoretical monoisotopic mass of the neutral molecule is 199.09978 Da. The protonated molecule [M+H]⁺, which is commonly observed in electrospray ionization, would have a theoretical accurate mass of 200.10756 Da. An HRMS instrument could measure this ion with high precision, allowing researchers to confirm the elemental formula as C₈H₁₄N₃O₂⁺. This level of certainty is invaluable when identifying metabolites in complex biological matrices, providing a higher degree of confidence than nominal mass measurements from instruments like triple quadrupole mass spectrometers.

Isotope Dilution Mass Spectrometry for Absolute ACI Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the absolute quantification of 3-methylhistidine due to its high specificity, precision, and accuracy. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, such as deuterated 3-methylhistidine (D3-3MH), which serves as an internal standard. heartlandassays.com Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and variations in sample preparation and instrument response. sigmaaldrich.comsepscience.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for this analysis. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govuu.nl Specific precursor-to-product ion transitions are monitored for both the native 3-MH and its isotopic internal standard, ensuring unambiguous identification and quantification. nih.govresearchgate.net For instance, a common transition for 3-MH is m/z 170.1 → m/z 124.1. nih.govresearchgate.net

The method's performance is characterized by its sensitivity, with lower limits of quantification (LLOQ) often in the low nmol/mL range, and excellent linearity over a wide concentration range. nih.govresearchgate.net The precision, measured by the coefficient of variation (CV), is typically below 15%, and accuracy is within 85-115%, meeting rigorous bioanalytical method validation guidelines. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Performance Characteristics of LC-MS/MS Methods for 3-Methylhistidine Quantification

ParameterTypical Value/RangeReference
Platform UPLC-MS/MS nih.govresearchgate.net
Internal Standard Isotopic (e.g., D3-3MH) heartlandassays.com
Linearity Range 5-500 nmol/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 5 nmol/mL nih.govresearchgate.net
Intra-assay Precision (CV%) < 8% elisakits.co.uk
Inter-assay Precision (CV%) < 10% elisakits.co.uk
Accuracy 85% - 115% nih.govresearchgate.net
Sample Types Urine, Plasma, Serum nih.govresearchgate.netelisakits.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for ACI Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For ACI and its derivatives, NMR can provide detailed information about its side-chain conformation, which is crucial for understanding its interactions with other molecules. nih.govsci-hub.box

¹H and ¹³C NMR are fundamental techniques used to identify the molecule and its structural features. nih.gov The chemical shifts of the protons and carbons in the imidazole (B134444) ring and the aliphatic side chain are sensitive to the local chemical environment, including pH and solvent polarity. nih.govsci-hub.boxmeihonglab.comacs.org For example, the chemical shifts of the imidazole ring carbons can reveal the protonation state and tautomeric form of the histidine moiety. nih.govmeihonglab.comacs.org

Conformational studies often focus on the rotamer populations around the Cα-Cβ bond. nih.govsci-hub.box This is determined by measuring the vicinal coupling constants (³J) between the α- and β-protons. nih.govsci-hub.box These coupling constants can be used to calculate the fractional populations of the different staggered rotamers. nih.govsci-hub.box Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space distance constraints, further refining the conformational model. While specific interaction studies involving ACI are not widely published, NMR remains a key potential tool for investigating how ACI might bind to larger biomolecules by monitoring chemical shift perturbations upon binding.

Table 2: Illustrative ¹H NMR Chemical Shifts for Histidine Derivatives

ProtonRepresentative Chemical Shift (δ, ppm)MultiplicityNotes
Imidazole C2-H ~7.67SingletSensitive to pH and methylation.
Imidazole C4-H ~7.00SingletPosition can vary based on N-methylation.
α-CH ~3.96Doublet of doubletsCoupling to β-protons provides conformational data.
β-CH₂ ~3.1-3.3MultipletDiastereotopic protons with distinct chemical shifts.
N-CH₃ ~3.68SingletCharacteristic signal for the methyl group.
Note: Data is illustrative and based on similar compounds like 1-methylhistidine. Actual shifts for ACI may vary. Source: Adapted from HMDB data for 1-Methylhistidine. hmdb.ca

Development and Validation of Immunological Assays for ACI Detection (e.g., ELISA for research applications)

Immunological assays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for detecting 3-methylhistidine in biological samples. elisakits.co.ukantibodies-online.commybiosource.com These assays are typically designed for research applications and are based on the principle of competitive binding. mybiosource.comantibodies.com

In a common competitive ELISA format, the microplate wells are pre-coated with an anti-3-MH antibody or a 3-MH antigen. elisakits.co.ukmybiosource.comantibodies.com The sample containing 3-MH is then added along with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) 3-MH or a biotinylated detection antibody. mybiosource.comantibodies.com The 3-MH in the sample competes with the labeled 3-MH for binding to the limited number of antibody sites. mybiosource.comantibodies.com After a washing step, a substrate is added, and the resulting colorimetric signal is measured. mybiosource.com The signal intensity is inversely proportional to the concentration of 3-MH in the sample. antibodies.com

Validation of these assays is critical to ensure reliability. rockland.comnih.govscribd.comnih.govresearchgate.net Key validation parameters include sensitivity (limit of detection), specificity (cross-reactivity with structurally similar compounds like histidine or 1-methylhistidine), precision (intra- and inter-assay CV), accuracy (recovery), and linearity. elisakits.co.ukantibodies.com Commercially available kits report high specificity with no significant cross-reactivity and good recovery in various matrices like serum and plasma. elisakits.co.ukantibodies.com

Table 3: Typical Performance Characteristics of a 3-Methylhistidine ELISA Kit

ParameterTypical Value/RangeReference
Assay Principle Competitive ELISA mybiosource.comantibodies.com
Detection Range 6.25 – 400 nmol/mL elisakits.co.ukantibodies-online.comabbexa.com
Sensitivity ~3.75 nmol/mL elisakits.co.ukantibodies.comabbexa.com
Specificity High; no major cross-reactivity with analogues elisakits.co.uk
Sample Types Serum, Plasma, Tissue Homogenates elisakits.co.ukantibodies-online.comantibodies.com
Intra-Assay Precision (CV%) < 8% elisakits.co.uk
Inter-Assay Precision (CV%) < 10% elisakits.co.uk
Recovery 86% - 104% in plasma elisakits.co.uk

Sample Preparation and Derivatization Strategies for ACI Analysis

Effective sample preparation is paramount for accurate ACI analysis, as it involves isolating the analyte from complex biological matrices and minimizing interference. rupahealth.com For plasma or serum samples, a common first step is protein precipitation, often achieved by adding a solvent like acetonitrile or acetone. researchgate.netnih.gov For urine samples, a simple dilution with water may be sufficient, especially for robust methods like LC-MS/MS. nih.govresearchgate.net Cation-exchange chromatography can also be used to clean up and concentrate the analyte from acidified samples. nih.gov

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for high-performance liquid chromatography (HPLC). researchgate.netactascientific.comsigmaaldrich.com

For HPLC: Pre-column derivatization with reagents that introduce a fluorophore or a strong chromophore is common. o-Phthalaldehyde (OPA) in the presence of a thiol (like mercaptoethanol) reacts with the primary amine of 3-MH to form a highly fluorescent derivative, enabling sensitive detection. nih.govnih.gov

For GC-MS: The polar nature of amino acids necessitates derivatization to increase their volatility. sigmaaldrich.com Silylation is a common approach, where active hydrogens are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This allows the compound to be readily analyzed by GC-MS. heartlandassays.com

The choice of sample preparation and derivatization strategy depends on the analytical platform, the required sensitivity, and the sample matrix.

Table 4: Summary of Sample Preparation and Derivatization Strategies for 3-Methylhistidine

Analytical PlatformSample MatrixPreparation MethodDerivatization ReagentPurpose of DerivatizationReference
LC-MS/MS Urine, PlasmaDilution, Protein PrecipitationNone (typically)Not required due to MS specificity nih.govresearchgate.net
HPLC-Fluorescence Urine, PlasmaProtein Precipitationo-Phthalaldehyde (OPA)Add fluorescent tag for detection nih.govnih.gov
GC-MS Plasma, UrineCation-exchange, DryingSilylation reagents (e.g., MTBSTFA)Increase volatility and thermal stability nih.govsigmaaldrich.com

Regulation of Aci Levels in Biological Systems Excluding Clinical Human Data

Nutritional Modulation of ACI Synthesis and Degradation in Animal Models

The synthesis and degradation of ACI are significantly influenced by nutritional status, particularly the quantity and quality of dietary protein. Studies in animal models, such as rats, have demonstrated a direct correlation between protein intake and ACI excretion.

Research has shown that the quality of dietary protein impacts the total urinary excretion of 3-methylhistidine. In a study involving rats fed diets containing 10% protein from various sources, a strong correlation was observed between the protein quality, measured by Net Protein Utilization (NPU), and the total amount of 3-MH excreted. uni.lu Diets with higher quality protein, such as egg albumin, resulted in greater excretion of total 3-MH compared to diets with lower quality protein like wheat gluten. uni.lu However, the excretion of the non-acetylated form of 3-MH was found to be independent of the diet. uni.lu

Furthermore, the quantity of protein intake also modulates ACI levels. In rats, protein-energy malnutrition has been shown to reduce the rate of myofibrillar protein breakdown, leading to decreased ACI excretion. Conversely, feeding high-protein diets to rats has been observed to increase the breakdown of these proteins.

Table 1. Effect of Dietary Protein Quality on Total Urinary 3-Methylhistidine (3-MH) Excretion in Rats
Protein Source (in 10% Protein Diet)Net Protein Utilization (NPU)Relative Total Urinary 3-MH Excretion
Egg Albumin76.7High
Casein-Intermediate
Wheat Gluten28.9Low

Data is based on findings demonstrating a direct correlation between protein quality and total 3-MH excretion, where higher NPU leads to greater excretion. uni.lu

Hormonal Influences on ACI Metabolism in Experimental Systems

Hormonal signals play a crucial role in regulating cellular processes, including protein metabolism. In experimental systems, specific hormones have been shown to influence the metabolic pathways related to ACI.

In vitro studies using cultured rat granulosa cells have provided insight into the hormonal regulation of enzymes that modulate intracellular signaling pathways, which can, in turn, affect protein turnover. Follicle-stimulating hormone (FSH) has been demonstrated to regulate the activity of cyclic AMP (cAMP) phosphodiesterases. Treatment of rat granulosa cells with FSH results in a marked, dose-dependent increase in phosphodiesterase activity. researchgate.net This effect is specific to cAMP hydrolysis, as cGMP hydrolysis is not affected. researchgate.net The stimulation of phosphodiesterase is time-dependent, becoming apparent after one hour and reaching its maximum at 48 hours. researchgate.net This hormonal action requires ongoing protein synthesis, as it can be completely blocked by the protein synthesis inhibitor cycloheximide. researchgate.net In contrast, other hormones like human chorionic gonadotropin (hCG) were found to be ineffective in stimulating this activity in the same model. researchgate.net

Table 2. Dose-Dependent Effect of Follicle-Stimulating Hormone (FSH) on Phosphodiesterase (PDE) Activity in Cultured Rat Granulosa Cells
FSH Concentration (ng/mL)Effect on PDE Activity
0 (Control)Basal Level
30 (ED₅₀)Half-maximal stimulation
100-300Maximal stimulation

This table summarizes the dose-dependent stimulation of cAMP phosphodiesterase activity by FSH as observed in in vitro rat granulosa cell models. researchgate.net

Environmental Factors Affecting ACI Production in Cell Culture and Animal Models

Exposure to certain environmental agents, particularly chemical toxins, can disrupt normal cellular function and lead to altered protein metabolism, thereby affecting ACI levels. Animal and cell culture models are vital for investigating the impact of such factors.

In animal models, drug-induced myotoxicity has been shown to elevate ACI levels significantly. For instance, studies in Sprague-Dawley rats demonstrated that the administration of cerivastatin (B1668405), a drug known to have myotoxic effects, resulted in notable increases in 3-methylhistidine concentrations. uni.lu After 14 daily doses of a myotoxic level of cerivastatin, rats exhibited a two-fold elevation in urinary 3-MH and a three-fold increase in serum 3-MH. uni.lu This indicates that chemical-induced muscle damage accelerates myofibrillar protein breakdown, leading to a surge in circulating and excreted ACI. These findings highlight 3-MH as a potential biomarker for drug-induced skeletal muscle toxicity in rats. uni.lunih.gov

Table 3. Effect of Cerivastatin on 3-Methylhistidine (3-MH) Levels in Rats
MatrixFold Increase After Myotoxic Dose
Urine2-fold
Serum3-fold

Data reflects the reported elevation in 3-MH levels in Sprague-Dawley rats following 14 daily doses of a myotoxic level of cerivastatin. uni.lu

Stress-Induced Alterations in ACI Homeostasis in Research Models

Physiological and psychological stress can induce a catabolic state, characterized by the breakdown of body proteins, particularly those in skeletal muscle. Research models of stress are essential for understanding the mechanisms behind these alterations in ACI homeostasis.

Various animal models have been developed to study the effects of stress, including protocols for immobilization, chronic psychosocial stress, and the induction of systemic conditions like sepsis or trauma. It has been reported that severe skeletal trauma and sepsis in animals lead to an increased catabolic response in muscle. This heightened muscle protein breakdown is reflected in an increase in the urinary excretion of 3-methylhistidine. For example, the hypercatabolic phase of sepsis and thermal trauma in research animals is associated with increased urinary 3-MH. These models are critical for elucidating the pathways that link stress signals to accelerated muscle proteolysis.

Table 4. Reported Effects of Stressors on 3-Methylhistidine (3-MH) Excretion in Animal Models
StressorAnimal ModelObserved Effect on Urinary 3-MH Excretion
SepsisGeneral Animal ModelsIncreased
Skeletal TraumaGeneral Animal ModelsIncreased
Thermal Trauma (Burn)General Animal ModelsIncreased

This table summarizes the consistently reported findings on the impact of severe physiological stress on muscle protein catabolism as measured by 3-MH excretion in various animal research models.

Synthetic Chemistry and Analogs of Aci for Research Applications

Methodologies for Chemical Synthesis of ACI and its Isotopically Labeled Forms

The chemical synthesis of Histidine, 3-methyl-, methyl ester (ACI), and its isotopically labeled variants is crucial for its application in metabolic and biomedical research. The core challenge in synthesizing 3-methylhistidine derivatives lies in achieving regioselective methylation on the imidazole (B134444) ring while protecting the α-amino and carboxyl groups.

A common strategy involves the initial protection of the α-amino group of L-histidine, followed by esterification of the carboxylic acid, methylation of the imidazole ring, and final deprotection. One established method begins with the protection of the α-amino group of L-histidine with a phthaloyl group. This is achieved by reacting L-histidine methyl ester with phthalic anhydride. acs.org The resulting phthaloyl-L-histidine methyl ester can then be methylated.

Methylation is a critical step, and various reagents can be employed. The use of methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base is a conventional approach. researchgate.net For instance, the methyl ester of phthaloyl-L-histidine can be methylated using C¹⁴H₃I (radioactive methyl iodide) to produce the isotopically labeled analog. acs.org Following methylation, acid hydrolysis is used to remove both the phthaloyl protecting group and the methyl ester, yielding a mixture of products including 1-methyl-L-histidine and the desired 3-methyl-L-histidine. acs.org These products are then separated using techniques like ion-exchange chromatography. acs.org

To directly obtain the methyl ester (ACI), the final hydrolysis step of the ester group would be omitted, and a milder deprotection of the amino group would be required. Alternatively, 3-methyl-L-histidine can be synthesized first and then esterified. Esterification of amino acids to their corresponding methyl esters is a standard procedure, often accomplished by reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane, which facilitate the reaction and yield the methyl ester hydrochloride salt. nih.gov

The synthesis of stable isotopically labeled forms, such as with deuterium (B1214612) (D) or Carbon-13 (¹³C), is vital for use as internal standards and tracers in metabolic studies. nih.govnih.gov For example, D₃-3-methylhistidine has been used to assess the rate of whole-body myofibrillar protein breakdown. nih.gov The synthesis of these labeled compounds often involves using labeled methylating agents (e.g., D₃-methyl iodide or ¹³C-methyl iodide) in the methylation step of a protected histidine derivative, similar to the radiosynthesis described above. acs.org More complex syntheses can build the labeled imidazole ring from scratch using isotopically enriched starting materials to place labels at specific positions. researchgate.net

Below is a table summarizing a general synthetic pathway for ACI.

Table 1: General Synthetic Pathway for ACI
StepReactionKey ReagentsPurposeReference
1α-Amino Group ProtectionPhthalic anhydridePrevents methylation at the α-amino nitrogen. acs.org
2Carboxyl Group EsterificationMethanol (MeOH), Acid catalyst (e.g., SOCl₂)Forms the methyl ester; protects the carboxyl group. nih.gov
3N-3 Imidazole MethylationMethyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Introduces the methyl group at the desired N-3 position of the imidazole ring. acs.orgresearchgate.net
4α-Amino Group DeprotectionAcid hydrolysis (e.g., HCl)Removes the phthaloyl protecting group to yield the final product. acs.org

Design and Synthesis of ACI Analogs and Derivatives for Structure-Activity Relationship Studies

The design and synthesis of analogs and derivatives of ACI are fundamental to conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of ACI influence its biological activity, metabolic stability, or interaction with specific protein targets. SAR studies are instrumental in developing more potent or selective chemical tools for research. nih.govnih.govmdpi.com

The synthesis of ACI analogs typically involves modifying one of three key regions of the molecule: the imidazole ring, the amino acid backbone, or the methyl ester group.

Imidazole Ring Modifications: Analogs can be created by replacing the N-3 methyl group with other alkyl or functional groups to probe the steric and electronic requirements for biological activity. Additionally, substituents can be introduced at other positions of the imidazole ring (C-2, C-4, or C-5) to explore interactions with target proteins.

Amino Acid Backbone Modifications: Changes to the α-amino or propionate (B1217596) side chain can be explored. For example, the α-amino group could be acylated or converted to other functional groups. The stereochemistry at the α-carbon could be altered from the natural L-configuration to the D-configuration to assess stereoselectivity in biological processes.

Ester Group Modifications: The methyl ester can be replaced with other esters (e.g., ethyl, benzyl) or converted to an amide or other carboxylic acid derivatives. These changes can significantly alter the compound's solubility, cell permeability, and susceptibility to hydrolysis by esterase enzymes.

The synthesis of these analogs often follows similar principles to the synthesis of ACI itself, starting from appropriately modified histidine precursors or by applying specific chemical reactions to the ACI molecule. For example, to create different ester derivatives, 3-methylhistidine could be reacted with various alcohols under esterification conditions. The synthesis of amide derivatives would involve coupling 3-methylhistidine with amines using standard peptide coupling reagents like EDCI and HOBt. mdpi.com

The following table outlines potential modifications for SAR studies.

Table 2: Design Strategies for ACI Analogs for SAR Studies
Modification SiteAnalog TypeSynthetic StrategyPurpose of ModificationReference
Imidazole Ring (N-3)N-Alkyl analogs (e.g., N-ethyl, N-propyl)Use of different alkylating agents (e.g., ethyl iodide) in the methylation step.Investigate steric and electronic effects at the N-3 position. nih.gov
Amino Acid BackboneD-stereoisomerStart synthesis with D-histidine.Assess the importance of stereochemistry for biological recognition. researchgate.net
Carboxyl GroupAmide derivativesCouple 3-methylhistidine with various amines using peptide coupling reagents.Improve metabolic stability and alter polarity/solubility. mdpi.com
Imidazole Ring (C-2/C-5)Ring-substituted analogs (e.g., halogenated)Utilize substituted histidine precursors or direct electrophilic substitution on the protected ring.Probe for additional binding interactions with protein targets. nih.gov

Use of ACI as a Precursor for Novel Biochemical Probes

ACI serves as a valuable precursor for the synthesis of more complex biochemical probes. These probes are designed to investigate biological systems by tracking molecules, identifying binding partners, or measuring enzyme activity. The chemical structure of ACI provides several handles for modification to incorporate reporter groups or reactive moieties.

Key types of biochemical probes that can be synthesized from ACI include:

Fluorescent Probes: The α-amino group of ACI can be chemically coupled to a fluorophore (e.g., fluorescein, rhodamine). These fluorescently labeled ACI analogs can be used in cellular imaging studies to visualize uptake and localization or in fluorescence polarization assays to study binding interactions.

Biotinylated Probes: Biotin can be attached to ACI, typically via the α-amino group. The resulting biotin-ACI conjugate can be used in pull-down assays. When the probe binds to its cellular target, the entire complex can be captured using streptavidin-coated beads, allowing for the isolation and identification of the target protein.

Photoaffinity Probes: A photoreactive group, such as a diazirine or an azide, can be incorporated into the structure of an ACI analog. Upon exposure to UV light, this group forms a highly reactive species that can covalently crosslink with nearby molecules, enabling the permanent labeling and subsequent identification of binding partners.

The synthesis of these probes requires chemoselective reactions that modify one part of the ACI molecule without affecting others. This often necessitates the use of protecting group strategies, similar to those employed in the initial synthesis of ACI.

Development of ACI-Based Affinity Reagents for Protein Target Identification

Identifying the specific proteins that interact with small molecules like ACI is crucial for understanding their mechanism of action. ACI-based affinity reagents are powerful tools for this purpose, primarily used in affinity chromatography and pull-down assays. nih.gov

The development of these reagents involves immobilizing ACI or a derivative onto a solid support, such as agarose (B213101) or magnetic beads. The immobilization is typically achieved by first synthesizing an ACI analog that contains a linker arm with a reactive functional group (e.g., a carboxylic acid, amine, or thiol). This linker is usually attached to the α-amino group of ACI. The reactive group at the end of the linker is then used to covalently attach the molecule to the solid support.

Once the affinity matrix is prepared, it can be incubated with a complex biological sample, such as a cell lysate. Proteins that have an affinity for ACI will bind to the immobilized ligand. researchgate.net After washing away non-specifically bound proteins, the target proteins can be eluted from the support, often by changing the pH or ionic strength of the buffer, or by adding an excess of free ACI to compete for binding. researchgate.net The eluted proteins can then be identified using techniques like mass spectrometry.

This approach, known as immobilized metal affinity chromatography (IMAC) when using the histidine moiety to chelate metal ions, is a cornerstone of protein purification, particularly for recombinant proteins engineered with a polyhistidine-tag. nih.govthermofisher.com The principle can be adapted to use ACI as the bait to capture its specific endogenous binding partners from a cell extract.

Future Directions and Emerging Research Avenues for Aci

Integration of Multi-Omics Data for Comprehensive ACI Pathway Mapping

A complete understanding of ACI's biological significance requires a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for constructing comprehensive maps of the biochemical pathways influenced by ACI. This approach can elucidate the upstream and downstream processes related to ACI administration, metabolism, and its ultimate conversion to 3-methylhistidine.

A multi-omics workflow would allow researchers to simultaneously observe changes across different biological layers. For instance, metabolomic analysis can track the conversion of ACI to 3-methylhistidine and other potential metabolites, while proteomics can identify the proteins, such as actin and myosin, from which endogenous 3-methylhistidine is derived. nih.gov Furthermore, proteomics can quantify the abundance of methyltransferase enzymes like METTL9, which are responsible for the initial histidine methylation. hmdb.casmpdb.ca Transcriptomics can reveal changes in gene expression for enzymes involved in protein turnover and methylation pathways. By integrating these datasets, researchers can build a holistic model of how ACI perturbs cellular networks, identifying novel regulatory nodes and feedback loops that would be missed by single-omics studies. springernature.commdpi.com

Omics LayerKey Information ProvidedPotential Insights for ACI Research
Metabolomics Direct quantification of ACI, 3-methylhistidine, and related small-molecule metabolites.Mapping the metabolic fate of ACI, determining its rate of hydrolysis to 3-methylhistidine, and identifying any novel downstream metabolites.
Proteomics Identification and quantification of total protein levels and post-translational modifications (e.g., methylation).Quantifying the levels of methylated actin and myosin; identifying the methyltransferases (e.g., METTL9) and esterases that interact with or process ACI. hmdb.ca
Transcriptomics Measurement of mRNA levels for all genes.Revealing regulatory changes in genes encoding for proteins involved in muscle protein synthesis/degradation and methylation pathways in response to ACI.
Genomics Analysis of an organism's complete DNA sequence.Identifying genetic variants in methyltransferase or esterase genes that may influence individual differences in ACI metabolism.

Advanced Imaging Techniques for Spatiotemporal Localization of ACI and its Metabolites

Understanding where ACI and its primary metabolite, 3-methylhistidine, are located within tissues and cells is crucial to deciphering their function. Advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI), are emerging as indispensable tools for visualizing the distribution of small molecules in situ without the need for labeling. nih.govnih.gov

Future studies could employ techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI to map the precise localization of ACI in biological samples, such as sections of skeletal muscle tissue. pnnl.gov This would provide unprecedented spatial resolution, potentially revealing whether ACI accumulates in specific cellular compartments or regions of tissue damage and repair. Chemical derivatization strategies, which enhance the ionization efficiency of small polar compounds like amino acids, could be adapted to improve the sensitivity of ACI detection. nih.gov Correlating these molecular images with histological data would allow for a direct link between ACI distribution and cellular morphology, offering insights into its mechanisms of uptake and local activity.

Imaging TechniquePrincipleApplication to ACI Research
MALDI-MSI A laser desorbs and ionizes molecules from a tissue section coated with a matrix, and a mass spectrometer detects the molecules based on their mass-to-charge ratio.High-resolution mapping of ACI and 3-methylhistidine distribution in muscle tissue sections to correlate their presence with specific cell types or pathological features. pnnl.gov
Desorption Electrospray Ionization (DESI-MSI) A charged solvent spray desorbs and ionizes molecules from a surface under ambient conditions.Analyzing the surface distribution of ACI on biological samples with minimal sample preparation, preserving the native environment. jst.go.jp
Secondary Ion Mass Spectrometry (SIMS) A focused primary ion beam sputters molecules from a sample surface, which are then analyzed by a mass spectrometer.Achieving subcellular localization of ACI, providing insights into its distribution within organelles.

Computational Modeling and Simulation of ACI Biochemical Networks

Computational modeling provides a powerful framework for simulating and predicting the behavior of complex biological systems. ugr.es In the context of ACI, computational approaches can be used to model everything from its molecular interactions to its impact on entire biochemical networks. Molecular dynamics simulations can predict how ACI binds to the active sites of enzymes, such as esterases that hydrolyze it, or potential off-target proteins. researchgate.net These models can help elucidate the structural determinants of ACI's stability and reactivity.

On a larger scale, kinetic modeling can be used to simulate the dynamics of the pathways involving ACI. researchgate.net By integrating experimental data from multi-omics studies, researchers can build and validate predictive models of how ACI administration affects the flux through metabolic networks related to muscle protein turnover. These in silico models can generate testable hypotheses about the regulation of these pathways and predict how the system might respond to various perturbations, guiding future experimental work.

Modeling ApproachDescriptionSpecific Application for ACI
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Simulating the binding of ACI to the active site of esterases to predict hydrolysis efficiency or to other proteins to identify potential off-target interactions.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time.Analyzing the conformational changes in enzymes upon ACI binding and modeling ACI's transport across cellular membranes.
Quantum Mechanics (QM) Methods Calculates the electronic structure of molecules to understand their reactivity.Investigating the chemical mechanism of ACI hydrolysis at the atomic level. researchgate.net
Kinetic Modeling of Biochemical Networks Uses differential equations to describe the concentrations of components in a biochemical system over time.Simulating the impact of ACI on the broader network of muscle protein turnover, incorporating rates of synthesis, degradation, and methylation. ugr.es

Exploration of Novel ACI Interactions with Macromolecules

While the metabolite 3-methylhistidine is known not to be reutilized for protein synthesis, the biochemical behavior of its esterified form, ACI, may differ. portlandpress.com An important future research avenue is to investigate whether ACI itself can interact directly with macromolecules like proteins and nucleic acids before it is hydrolyzed. The methyl ester group alters the compound's chemical properties, potentially enabling novel, transient interactions that are not possible for the parent amino acid.

Techniques such as protein thermal profiling could be employed to screen for ACI's protein targets on a proteome-wide scale. cnio.es This method detects changes in protein thermal stability upon ligand binding, providing an unbiased way to identify interactors. Follow-up studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could then be used to validate these interactions and quantify binding affinities. Discovering novel macromolecular interactions would open up entirely new possibilities for ACI's function beyond being a simple precursor to 3-methylhistidine, suggesting potential roles in cellular signaling or regulation.

Potential of ACI as a Research Tool in Regenerative Biology Models

The established link between 3-methylhistidine and muscle protein turnover makes ACI a potentially valuable tool for studying muscle regeneration. nih.gov Protein methylation is a critical post-translational modification involved in guiding muscle stem cell fate. nih.gov As a more cell-permeable and potentially more stable precursor, ACI could be used in in vitro and ex vivo models to precisely control the delivery of 3-methylhistidine to muscle stem cells (satellite cells) or differentiating myoblasts.

Future studies could utilize ACI in cell culture models to investigate the effects of elevated 3-methylhistidine on processes like satellite cell activation, proliferation, and differentiation. By treating muscle cell cultures with ACI, researchers could explore whether it influences the expression of key myogenic regulatory factors (e.g., MyoD, Myogenin) or affects the fusion of myoblasts into myotubes. nih.gov Furthermore, in organoid or tissue engineering models of skeletal muscle, ACI could be used to probe the dynamics of muscle protein turnover during tissue formation and in response to simulated injury. This would establish ACI as a key chemical probe for dissecting the molecular mechanisms that govern muscle homeostasis and repair.

Q & A

Basic: What synthetic methodologies are recommended for preparing Histidine, 3-methyl-, methyl ester, and how do reaction parameters influence yield and purity?

Answer:
The esterification of 3-methylhistidine with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) is a common route. Reaction parameters such as temperature (optimized at 60–80°C), molar ratios (excess methanol), and catalyst concentration significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should monitor intermediate and final purity .

Advanced: How can researchers address contradictions in spectral data (e.g., NMR, IR) for Histidine, 3-methyl-, methyl ester across studies?

Answer:
Discrepancies may arise from solvent polarity effects (e.g., D₂O vs. CDCl₃), tautomeric equilibria, or impurities. To resolve these:

  • Standardize solvent systems and temperature during spectral acquisition.
  • Cross-validate with liquid chromatography-mass spectrometry (LC-MS) for molecular ion confirmation.
  • Reference databases like the NIST Chemistry WebBook for benchmark spectral data .

Basic: What analytical techniques are essential for characterizing Histidine, 3-methyl-, methyl ester, and how should data interpretation account for structural variability?

Answer:

  • NMR (¹H/¹³C): Identify methyl ester protons (~3.7 ppm) and imidazole ring protons (7–8 ppm). Tautomerism in the imidazole ring may split signals.
  • IR: Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹.
  • LC-MS: Verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities.
    Compare results with literature data, noting solvent and instrument calibration differences .

Advanced: What strategies enhance the stability of Histidine, 3-methyl-, methyl ester in aqueous solutions for prolonged biological assays?

Answer:
Ester hydrolysis in aqueous media can be mitigated by:

  • Adjusting pH to ≤6 using citrate or phosphate buffers.
  • Storing solutions at –20°C in anhydrous conditions.
  • Incorporating aprotic co-solvents (e.g., DMSO) to reduce water activity.
    Monitor degradation via UV-Vis (absorbance shifts) or HPLC retention time analysis .

Basic: What safety protocols are critical when handling Histidine, 3-methyl-, methyl ester in laboratory settings?

Answer:

  • GHS Compliance: Wear PPE (gloves, goggles) to avoid skin/eye contact (H315/H319).
  • Ventilation: Use fume hoods to prevent inhalation (H335).
  • Emergency Response: Rinse exposed areas with water for 15 minutes and consult safety data sheets (SDS) for antidote guidance .

Advanced: How can Histidine, 3-methyl-, methyl ester be functionalized for polymer chemistry or targeted drug delivery systems?

Answer:

  • Methacrylation: Introduce a polymerizable vinyl group via reaction with methacrylic anhydride, enabling incorporation into hydrogels or cryogels (e.g., MAH in poly(HEMAH) matrices).
  • Conjugation: Link to targeting moieties (e.g., antibodies) via carbodiimide crosslinkers for drug delivery.
    Validate functionalization success using MALDI-TOF or FTIR .

Basic: What are the solubility properties of Histidine, 3-methyl-, methyl ester in common solvents, and how do they influence experimental design?

Answer:

  • High Solubility: Polar aprotic solvents (DMF, DMSO).
  • Moderate Solubility: Methanol, ethanol.
  • Low Solubility: Non-polar solvents (hexane).
    Pre-experiment solubility testing ensures optimal solvent selection for reactions or biological assays .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) of Histidine, 3-methyl-, methyl ester improve metabolic pathway tracing in cellular models?

Answer:

  • Synthesis: Incorporate ¹³C-labeled methanol or ¹⁵N-amino groups during esterification.
  • Tracing: Use LC-MS/MS to quantify labeled metabolites in proteomic or metabolomic workflows.
  • Applications: Study protein turnover rates or histidine metabolism in cancer cell lines .

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